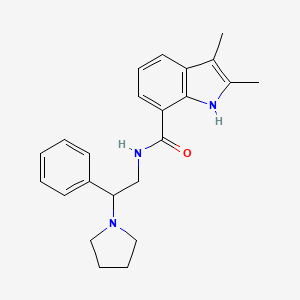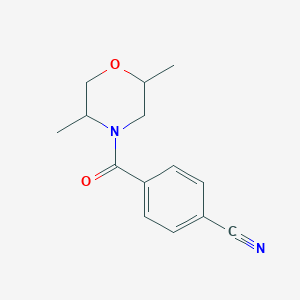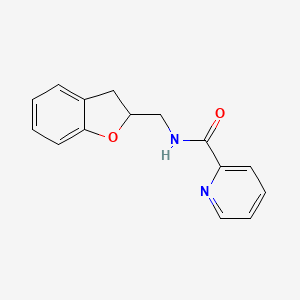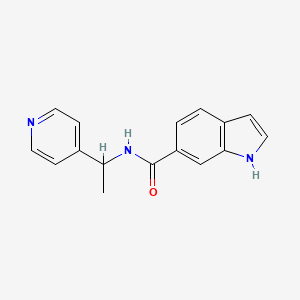
(3-Methylfuran-2-yl)-(2-phenylazetidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methylfuran-2-yl)-(2-phenylazetidin-1-yl)methanone, also known as MPAM, is a chemical compound that has been studied for its potential use in scientific research. MPAM belongs to the class of azetidinone compounds and has shown promising results in various biological assays.
Wirkmechanismus
The mechanism of action of (3-Methylfuran-2-yl)-(2-phenylazetidin-1-yl)methanone is not fully understood. However, it is believed that (3-Methylfuran-2-yl)-(2-phenylazetidin-1-yl)methanone acts by inhibiting certain enzymes or proteins involved in cellular processes. (3-Methylfuran-2-yl)-(2-phenylazetidin-1-yl)methanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and histone deacetylase (HDAC), a protein involved in gene expression.
Biochemical and physiological effects:
(3-Methylfuran-2-yl)-(2-phenylazetidin-1-yl)methanone has been shown to have various biochemical and physiological effects in animal models. (3-Methylfuran-2-yl)-(2-phenylazetidin-1-yl)methanone has been shown to reduce inflammation by inhibiting the activity of COX-2. (3-Methylfuran-2-yl)-(2-phenylazetidin-1-yl)methanone has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. (3-Methylfuran-2-yl)-(2-phenylazetidin-1-yl)methanone has exhibited antibacterial activity by disrupting the cell membrane of bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
(3-Methylfuran-2-yl)-(2-phenylazetidin-1-yl)methanone has several advantages for lab experiments. (3-Methylfuran-2-yl)-(2-phenylazetidin-1-yl)methanone is a relatively stable compound that can be easily synthesized and purified. (3-Methylfuran-2-yl)-(2-phenylazetidin-1-yl)methanone has shown promising results in various biological assays, making it a potential candidate for drug development. However, there are also limitations to using (3-Methylfuran-2-yl)-(2-phenylazetidin-1-yl)methanone in lab experiments. (3-Methylfuran-2-yl)-(2-phenylazetidin-1-yl)methanone has low solubility in water, which can limit its use in certain assays. (3-Methylfuran-2-yl)-(2-phenylazetidin-1-yl)methanone can also exhibit cytotoxicity at high concentrations, which can affect the interpretation of results.
Zukünftige Richtungen
There are several future directions for the study of (3-Methylfuran-2-yl)-(2-phenylazetidin-1-yl)methanone. One potential direction is to further investigate the mechanism of action of (3-Methylfuran-2-yl)-(2-phenylazetidin-1-yl)methanone. Understanding the specific enzymes or proteins targeted by (3-Methylfuran-2-yl)-(2-phenylazetidin-1-yl)methanone can provide insight into its potential use as a therapeutic agent. Another direction is to study the pharmacokinetics and pharmacodynamics of (3-Methylfuran-2-yl)-(2-phenylazetidin-1-yl)methanone in animal models. This can provide information on the optimal dosage and administration of (3-Methylfuran-2-yl)-(2-phenylazetidin-1-yl)methanone for potential use in humans. Finally, further research is needed to investigate the potential use of (3-Methylfuran-2-yl)-(2-phenylazetidin-1-yl)methanone in combination with other compounds for enhanced therapeutic effects.
Synthesemethoden
(3-Methylfuran-2-yl)-(2-phenylazetidin-1-yl)methanone can be synthesized through a multistep process that involves the reaction of 3-methylfuran-2-carboxylic acid with thionyl chloride to form 3-methylfuran-2-yl chloride. This intermediate is then reacted with 2-phenylazetidin-1-amine to form (3-Methylfuran-2-yl)-(2-phenylazetidin-1-yl)methanone. The purity and yield of (3-Methylfuran-2-yl)-(2-phenylazetidin-1-yl)methanone can be improved through various purification techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
(3-Methylfuran-2-yl)-(2-phenylazetidin-1-yl)methanone has been studied for its potential use in various biological assays such as anti-inflammatory, anti-cancer, and anti-microbial activities. (3-Methylfuran-2-yl)-(2-phenylazetidin-1-yl)methanone has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in animal models. (3-Methylfuran-2-yl)-(2-phenylazetidin-1-yl)methanone has also exhibited antibacterial activity against various strains of bacteria.
Eigenschaften
IUPAC Name |
(3-methylfuran-2-yl)-(2-phenylazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-11-8-10-18-14(11)15(17)16-9-7-13(16)12-5-3-2-4-6-12/h2-6,8,10,13H,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCRXRYOXOOINM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)N2CCC2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(4-Phenoxybenzoyl)piperazin-1-yl]-phenylmethanone](/img/structure/B7495133.png)

![4-[3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)piperidin-1-yl]-6-(4-methoxyphenyl)thieno[3,2-d]pyrimidine](/img/structure/B7495140.png)
![1-Cyclopentyl-3-[1-(oxolan-2-yl)ethyl]urea](/img/structure/B7495142.png)
![N-[1-(2-methylpropanoyl)piperidin-4-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B7495148.png)


![N-[4-(2-cyanopropan-2-yl)phenyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7495171.png)

![N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7495178.png)

![N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7495185.png)
![N-[1-(3,4-dichlorophenyl)ethyl]-2,2-dimethylpropanamide](/img/structure/B7495191.png)
